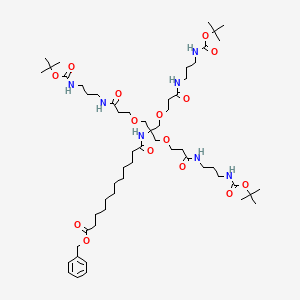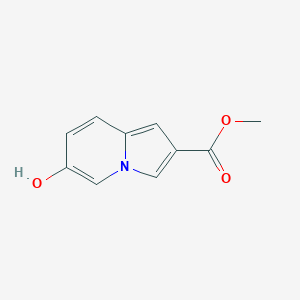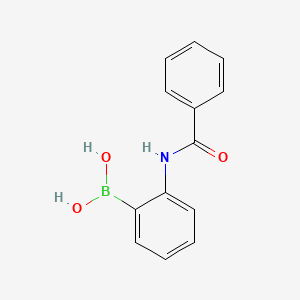
3-(6-Nitro-3-indolyl)-1-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Nitro-3-indolyl)-1-propanamine: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a nitro group at the 6-position of the indole ring and an amine group at the propanamine side chain makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Nitro-3-indolyl)-1-propanamine typically involves the nitration of an indole derivative followed by the introduction of the propanamine side chain. One common method includes:
Nitration of Indole: The indole ring is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Introduction of Propanamine Side Chain: The nitrated indole is then reacted with a suitable alkylating agent to introduce the propanamine side chain.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Nitro-3-indolyl)-1-propanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(6-Amino-3-indolyl)-1-propanamine.
Aplicaciones Científicas De Investigación
3-(6-Nitro-3-indolyl)-1-propanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-(6-Nitro-3-indolyl)-1-propanamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole ring can also interact with various enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
6-Nitro-3-indolyl-b-D-galactopyranoside: Another indole derivative with a nitro group at the 6-position.
Methyl 2-(6-Nitro-3-indolyl)-2-oxoacetate: A compound with a similar indole structure but different functional groups.
Uniqueness
3-(6-Nitro-3-indolyl)-1-propanamine is unique due to the presence of both a nitro group and a propanamine side chain, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H13N3O2 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
3-(6-nitro-1H-indol-3-yl)propan-1-amine |
InChI |
InChI=1S/C11H13N3O2/c12-5-1-2-8-7-13-11-6-9(14(15)16)3-4-10(8)11/h3-4,6-7,13H,1-2,5,12H2 |
Clave InChI |
JRQKHXSPNMAELG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])NC=C2CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


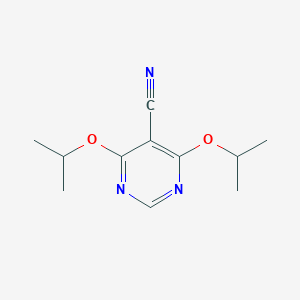




![(2S,4R)-1-[(2S)-2-(7-bromoheptanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13703162.png)
![4-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B13703163.png)

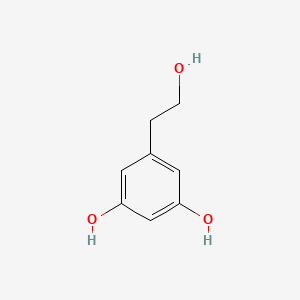
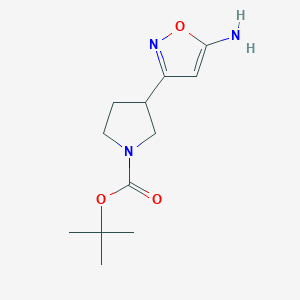
![1-Boc-4-[(2-Hydroxyethyl)sulfonyl]piperidine](/img/structure/B13703193.png)
